methyl 5-amino-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-amino-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 660411-95-0 . It has a molecular weight of 191.19 . This compound is categorized as a precursor in the synthesis of various synthetic cannabinoids . It has potential applications in the development of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-indazole ring substituted at the 3-position by a carboxylate group and at the 5-position by an amino group . The molecular formula is C9H9N3O2 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 432.2±25.0 °C at 760 mmHg, and a flash point of 215.2±23.2 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
DNA Methylation Inhibitors
Indazole derivatives, including molecules structurally related to "methyl 5-amino-1H-indazole-3-carboxylate," are explored for their role in inhibiting DNA methyltransferases (DNMTs). These inhibitors can reverse aberrant methylation patterns, restore the expression of suppressor genes, and exhibit antitumor effects in various models. Clinical trials have tested several nucleoside analogs of deoxycytidine, such as 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrating significant anti-leukemic activity (Goffin & Eisenhauer, 2002).
Serotonin System Study
α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and a tryptophan analog, is used as a tracer in studying brain serotonin (5-HT) synthesis rates. This methodology provides insights into the serotonergic system's functioning under normal and pathological conditions, aiding in the understanding of neuropsychiatric disorders (Diksic & Young, 2001).
Antioxidant and Antiradical Activity
Compounds with open thiogroups, such as certain 1,2,4-triazole-3-thione derivatives, show promising antioxidant and antiradical activities. These properties contribute positively to biochemical processes in individuals exposed to high doses of radiation, comparing the activity of these compounds to biogenic amino acids like cysteine (Kaplaushenko, 2019).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives exhibit a wide range of biological activities, prompting interest in developing novel therapeutic agents based on this scaffold. These derivatives have shown promising anticancer, anti-inflammatory, and neuroprotective activities, serving as the basis for novel drug discovery efforts. Patents and research from 2013 to 2017 highlight the pharmaceutical importance of indazole derivatives, underscoring their potential in treating various diseases (Denya, Malan, & Joubert, 2018).
Epigenetic Modifications and Genome Flexibility
The study of epigenetic modifications, including DNA methylation and demethylation, is crucial for understanding genome regulation. Oxidative derivatives of cytosine, such as 5-hydroxymethylcytosine (5hmC), play significant roles in gene regulation and may contribute to epigenetically mediated responses to environmental factors. This area of research holds potential for developing therapeutic strategies targeting epigenetic mechanisms (Efimova et al., 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 5-amino-1H-indazole-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Some indazole derivatives have shown promising inhibitory effects against human cancer cell lines . For instance, certain indazole derivatives have been found to inhibit cell growth in colon and melanoma cell lines .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 5-amino-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUJJWUHGQWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651689 | |
Record name | Methyl 5-amino-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
660411-95-0 | |
Record name | Methyl 5-amino-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-1H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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